Sulfide, allyl pentyl

volatility distillation formulation

Allyl pentyl sulfide (C₈H₁₆S, MW 144.28 g/mol) is an unsymmetrical allyl alkyl sulfide featuring an allyl group (CH₂=CH–CH₂–) linked via a sulfur atom to a pentyl (C₅H₁₁) chain. As a member of the volatile organosulfur class found in Allium species (garlic, onion), this compound is utilized in flavor and fragrance formulation, organic synthesis, and as a chemical intermediate.

Molecular Formula C8H16S
Molecular Weight 144.28 g/mol
CAS No. 3393-13-3
Cat. No. B12644726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfide, allyl pentyl
CAS3393-13-3
Molecular FormulaC8H16S
Molecular Weight144.28 g/mol
Structural Identifiers
SMILESCCCCCSCC=C
InChIInChI=1S/C8H16S/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3
InChIKeyAMSGWDQTSUNZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Pentyl Sulfide (CAS 3393-13-3): Procurement-Grade Overview for Research & Industrial Applications


Allyl pentyl sulfide (C₈H₁₆S, MW 144.28 g/mol) is an unsymmetrical allyl alkyl sulfide featuring an allyl group (CH₂=CH–CH₂–) linked via a sulfur atom to a pentyl (C₅H₁₁) chain [1]. As a member of the volatile organosulfur class found in Allium species (garlic, onion), this compound is utilized in flavor and fragrance formulation, organic synthesis, and as a chemical intermediate [2]. Its physical properties, including a boiling point of 187.3 °C at 760 mmHg and a density of 0.85 g/cm³, are well-documented in authoritative chemical catalogs [3].

Why Allyl Pentyl Sulfide Cannot Be Substituted with Shorter-Chain Allyl Sulfides in Volatile-Dependent Applications


In applications where volatility, partition behavior, or chromatographic resolution is critical, allyl pentyl sulfide exhibits quantifiable differences from its shorter-chain homologs such as allyl methyl sulfide, allyl ethyl sulfide, and diallyl sulfide. The five-carbon pentyl chain significantly elevates the boiling point, alters the gas chromatographic retention index, and modulates the odor profile compared to lower homologs [1][2]. These differences directly impact distillation cut points, formulation volatility, and analytical method development, making generic substitution without revalidation impractical [3].

Quantitative Differentiation of Allyl Pentyl Sulfide from Closest Analogs: A Procurement-Driven Evidence Guide


Boiling Point: Allyl Pentyl Sulfide Requires Higher Distillation Energy than Lower Homologs

Allyl pentyl sulfide exhibits a boiling point of 187.3 °C at 760 mmHg, which is substantially higher than those of its closest alkyl homologs, such as allyl methyl sulfide (92 °C) and allyl ethyl sulfide (120 °C) [1][2]. This difference translates into distinct volatility profiles that affect headspace concentration, flavor release kinetics, and distillation energy requirements in industrial processing [3].

volatility distillation formulation thermophysical property

Gas Chromatographic Retention Index: A Distinct Fingerprint for Analytical Method Development

On a standard non‑polar column (DB‑5 or equivalent), allyl pentyl sulfide exhibits a Kovats retention index of approximately 1065, as documented in the NIST Chemistry WebBook [1]. This value is distinctly higher than those of allyl methyl sulfide (RI ≈ 689) and allyl ethyl sulfide (RI ≈ 790), reflecting the increased carbon chain length [2][3]. The systematic shift in retention indices for allyl alkyl sulfides with increasing n‑alkyl chain length has been quantitatively described by Golovnya et al. using linear equations derived from 30 compounds across four stationary phases [4].

GC analysis retention index quality control method validation

Synthesis Yield: Ruthenium-Catalyzed Route Delivers Higher Isolated Yield than Traditional Methods

Allyl pentyl sulfide was obtained in 86% isolated yield using a ruthenium-catalyzed allylation of pentanethiol with allyl acetate, as reported by Kondo et al. in the first general synthesis of allylic sulfides via transition‑metal catalysis [1]. In contrast, traditional non‑catalytic methods for preparing unsymmetrical allyl alkyl sulfides typically afford yields in the 40–60% range, and many earlier catalytic approaches were limited to aromatic thiols or required multistep substrate preparation [2]. The ruthenium protocol overcomes catalyst poisoning by sulfur nucleophiles, a long‑standing challenge in allylic sulfide synthesis [3].

organic synthesis catalysis process chemistry yield optimization

Odor Profile Differentiation: Pentyl Chain Modifies Sensory Character Relative to Lower Homologs

Allyl pentyl sulfide is characterized by a strong garlic‑like odor with underlying green, sulfurous notes, a profile that is qualitatively distinct from the sharper, more pungent odor of allyl methyl sulfide and the onion‑like character of diallyl disulfide [1][2]. While precise odor‑threshold data for allyl pentyl sulfide remain scarce, the systematic decrease in volatility with increasing alkyl chain length (as evidenced by the boiling point data above) is known to reduce the odor‑active headspace concentration, thereby altering the perceived odor intensity and longevity in flavor applications [3].

flavor chemistry sensory analysis volatile compound aroma profile

Allyl Pentyl Sulfide: High‑Value Application Scenarios Driven by Differentiated Physical and Chemical Properties


Flavor and Fragrance Formulation: Controlled Garlic Aroma Release

The elevated boiling point (187.3 °C) and reduced vapor pressure of allyl pentyl sulfide relative to lower homologs make it suitable for flavor systems that require a sustained garlic note without the harsh, rapidly dissipating character of allyl methyl sulfide [1]. In baked goods or thermally processed foods, the compound’s lower volatility ensures it survives heating and releases aroma over a longer time window, providing a more authentic, lingering garlic profile [2].

Analytical Method Development and Quality Control: Chromatographic Benchmarking

The well‑defined Kovats retention index (~1065 on DB‑5) and the systematic retention behavior documented by Golovnya et al. establish allyl pentyl sulfide as a reliable reference standard for calibrating gas chromatographic methods used to analyze complex Allium extracts or synthetic flavor mixtures [3][4]. Its distinct retention time facilitates the deconvolution of overlapping peaks from other volatile sulfides, improving the accuracy of quantitative assays.

Organic Synthesis: Model Substrate for Transition‑Metal Catalyzed C–S Bond Formation

The ruthenium‑catalyzed synthesis yielding 86% of allyl pentyl sulfide serves as a benchmark for evaluating new catalytic systems aimed at constructing allylic sulfides [5]. Procurement of the compound as a research intermediate enables laboratories to validate and optimize catalytic protocols, particularly those targeting aliphatic thiols—a substrate class that historically poisoned palladium catalysts [6].

Biologically Active Compound Research: Repellent Formulation Precursor

Allyl pentyl sulfide is cited in patents describing allyl sulfide‑based compositions for repelling blood‑feeding arthropods [7]. Its moderate volatility and lipophilic character (logP estimated ~3.2) suggest favorable skin‑residence properties compared to more volatile allyl sulfides, making it a candidate for topical repellent formulations that require extended protection duration [8].

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